2-(Methylamino)phenol
Overview
Description
2-(Methylamino)phenol, also known as N-Methyl-2-aminophenol or N-Methyl-2-hydroxyaniline, is an organic compound with the molecular formula C7H9NO. It is a derivative of phenol, where a methylamino group is attached to the second carbon of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 2-(Methylamino)phenol is the quorum regulator SarA of Staphylococcus aureus . SarA up-regulates the expression of many virulence factors, including biofilm formation, to mediate pathogenesis and evasion of the host immune system in the late phases of growth .
Mode of Action
This compound specifically targets the quorum regulator SarA . By inhibiting the production or blocking the SarA protein, it influences the down-regulation of biofilm and virulence factors . This compound has been evaluated in vitro to validate its antibiofilm activity against clinical S. aureus strains .
Biochemical Pathways
The biochemical pathways affected by this compound are related to quorum sensing (QS), a cell-to-cell communication process in bacteria . The attenuation of QS by modulating transcriptional regulators to prevent biofilm formation and inhibit virulence factors offers an attractive strategy to treat such infections .
Pharmacokinetics
It’s important to note that the compound showed negligible antimicrobial activity and markedly reduced the minimum inhibitory concentration of conventional antibiotics when used in combination . This suggests that it may have favorable pharmacokinetic properties that enhance its bioavailability and effectiveness when used in combination therapies.
Result of Action
The result of the action of this compound is a significant reduction in the expression of representative virulence genes like fnbA, hla, and hld that are governed under S. aureus QS . This leads to the inhibition of biofilm formation and down-regulation of virulence factors .
Action Environment
The action environment of this compound is primarily within the bacterial cell where it interacts with the SarA protein
Biochemical Analysis
Cellular Effects
Research has shown that 2-(Methylamino)phenol may have significant effects on various types of cells. For instance, it has been found to inhibit biofilm formation and down-regulate virulence genes in Staphylococcus aureus, a Gram-positive pathogen . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known to interact with the quorum regulator SarA of S. aureus, suggesting it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methylamino)phenol can be synthesized through several methods. One common synthetic route involves the methylation of 2-aminophenol. This reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-nitrophenol followed by methylation. The hydrogenation step reduces the nitro group to an amino group, and the subsequent methylation step introduces the methyl group to the amino nitrogen.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2-(Methylamino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.
Industry: It is used in the manufacture of photographic developers and as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: Lacks the methyl group on the amino nitrogen.
4-(Methylamino)phenol: The methylamino group is attached to the fourth carbon of the benzene ring.
3-(Dimethylamino)phenol: Contains an additional methyl group on the amino nitrogen.
Uniqueness
2-(Methylamino)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit quorum sensing and biofilm formation in bacteria sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(methylamino)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-8-6-4-2-3-5-7(6)9/h2-5,8-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKKTXXMAQLGJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209976 | |
Record name | o-(Methylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611-24-5 | |
Record name | 2-(Methylamino)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylamino)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Methylamino)phenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245030 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-(Methylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-(methylamino)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.331 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(Methylamino)phenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDM886MY3T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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